3-Isoadenosine 5'-phosphate

Description

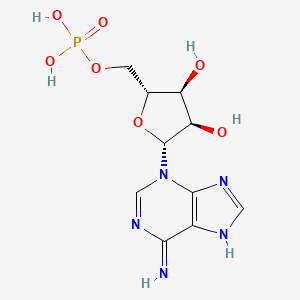

Structure

2D Structure

3D Structure

Properties

CAS No. |

2862-19-3 |

|---|---|

Molecular Formula |

C10H14N5O7P |

Molecular Weight |

347.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10-11,16-17H,1H2,(H,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

LWWQCMZMVTXXLV-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isoadenosine 5 Phosphate and Its Analogs

Early and Classical Synthetic Routes to 3-Isoadenosine (B78809) and 3-Isoadenosine 5'-phosphate

The foundational synthesis of 3-isoadenosine (3-β-D-ribofuranosyladenine) was pioneered by Nelson J. Leonard and Richard A. Laursen in the 1960s. Their classical approach involved the direct alkylation of adenine (B156593). In this key step, adenine was reacted with a protected ribose derivative, specifically 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This reaction yielded a mixture of products, including the desired 3-substituted isomer and a comparable amount of the 9-substituted isomer, which is the naturally occurring adenosine (B11128).

The subsequent conversion to 3-isoadenosine required a deprotection step, typically achieved by treatment with methanolic ammonia, to remove the benzoyl protecting groups from the ribose moiety. A significant challenge in these early syntheses was the inherent instability of the 3-isoadenosine nucleoside under acidic conditions. This lability precluded the use of acid-labile protecting groups, such as the isopropylidene group, which were commonly used to block the 2'- and 3'-hydroxyl groups of the ribose ring during subsequent phosphorylation steps.

To overcome this, phosphorylation of the unprotected 3-isoadenosine was carried out to introduce the 5'-phosphate group. One of the methods employed was phosphorylation with cyanoethyl phosphate (B84403). This reaction yielded (3-β-D-ribofuranosyladenine)-5'-phosphate, along with smaller quantities of the 2'(3')-phosphate isomers. An alternative strategy involved protecting the 2',3'-hydroxyls with an acid-stable ethoxymethylene group before phosphorylation. Subsequent removal of the protecting groups under appropriate conditions afforded the target this compound. These seminal works established the fundamental chemical pathways for accessing this important class of nucleotide analogs.

| Reaction Step | Reagents and Conditions | Key Outcome | Reference(s) |

| Glycosylation | Adenine, 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | Formation of protected 3-isoadenosine and adenosine | |

| Debenzoylation | Methanolic ammonia | Removal of benzoyl groups to yield 3-isoadenosine | |

| Phosphorylation | Cyanoethyl phosphate on unprotected nucleoside | Formation of this compound | |

| Protection/Phosphorylation | Ethoxymethylene protection, followed by phosphorylation | Alternative route to this compound |

Modern Approaches in the Chemical Synthesis of this compound

While classical chemical synthesis laid the groundwork, modern approaches have increasingly incorporated enzymatic and chemoenzymatic strategies to improve efficiency, yield, and stereoselectivity. These methods leverage the high specificity of enzymes to overcome challenges associated with chemical protecting group manipulations and the formation of isomeric mixtures.

Furthermore, complex enzymatic cascades have been developed for the de novo synthesis of nucleotides. While not yet specifically detailed for this compound, these systems, which can construct nucleotides from simple precursors like glucose and ammonia, demonstrate the potential for highly efficient and sustainable production of natural and modified nucleotides.

Chemoenzymatic methods combine the strengths of both chemical and biological catalysis. For instance, a chemically synthesized, modified nucleoside can serve as a substrate for a series of enzymatic transformations to build up the phosphate chain. A relevant example is the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and its analogs, which often starts with a chemically prepared nucleoside 2',3'-cyclic phosphate 5'-phosphate. This intermediate is then treated with specific enzymes like ribonuclease-T2 for regiospecific cleavage of the cyclic phosphate to yield the desired 3'-phosphate product. google.com This principle can be adapted for the synthesis of this compound derivatives, offering a powerful route to complex analogs.

| Modern Strategy | Description | Key Enzymes/Reagents | Advantages | Reference(s) |

| Enzymatic Phosphorylation | Direct phosphorylation of the 3-isoadenosine nucleoside at the 5'-position. | Nucleoside Kinases, ATP | High selectivity, avoids protecting groups | mdpi.com |

| Chemoenzymatic Synthesis | Combination of chemical steps (e.g., to create a precursor) and enzymatic steps (e.g., for specific bond cleavage or formation). | Ribonuclease-T2, Pyrophosphoryl chloride | High regiospecificity, access to complex analogs | google.com |

| De Novo Enzyme Cascade | Multi-enzyme systems that build nucleotides from simple metabolic precursors. | Multiple enzymes from biosynthetic pathways | Potentially high yield from simple starting materials | mdpi.com |

Synthesis of this compound Derivatives and Related Analogs

The modification of the core this compound structure at the base, phosphate, or sugar moiety has been a fruitful area of research, leading to the creation of diverse analogs.

Modifying the purine (B94841) base of 3-isoadenosine allows for the exploration of structure-activity relationships. Synthetic strategies typically involve performing the glycosylation reaction with a pre-modified heterocyclic base instead of adenine. For example, the synthesis of analogs of the related compound 3'-phosphoadenosine 5'-phosphosulfate (PAPS) has been achieved using bases such as 8-bromoadenine, purine, and hypoxanthine. google.com The general methodology involves reacting the modified base with a protected ribofuranosyl derivative, followed by deprotection and phosphorylation, mirroring the classical synthesis of the parent compound. This approach provides access to a range of 3-isoadenosine analogs with altered hydrogen bonding capabilities and steric properties.

The synthesis of 3-isoadenosine 5'-di- and triphosphates (3-isoADP and 3-isoATP) was an early extension of the initial work on the monophosphate. These analogs are typically prepared from the 5'-monophosphate via established methods of nucleotide chemistry, such as the phosphorimidazolidate method. In this procedure, the 5'-monophosphate is activated with a reagent like carbonyldiimidazole to form a phosphorimidazolide intermediate. This activated species is then reacted with inorganic pyrophosphate or phosphate to yield the corresponding diphosphate (B83284) or triphosphate.

Modifications within the phosphate chain itself, such as the introduction of a phosphorothioate (B77711) group, are also synthetically accessible. The synthesis of nucleoside 5'-(γ-thio)triphosphates, for example, can be achieved by reacting the corresponding nucleotide imidazolide (B1226674) derivative with a thiophosphate salt in the presence of a metal catalyst like zinc chloride. researchgate.net This yields analogs where a non-bridging oxygen atom in the terminal phosphate is replaced by sulfur, often conferring resistance to enzymatic cleavage by phosphatases.

| Phosphate Analog | Synthetic Method | Key Reagents | Reference(s) |

| 3-Isoadenosine 5'-diphosphate (3-isoADP) | Phosphorimidazolidate method | 3-isoAMP, Carbonyldiimidazole, Inorganic phosphate | |

| 3-Isoadenosine 5'-triphosphate (3-isoATP) | Phosphorimidazolidate method | 3-isoAMP, Carbonyldiimidazole, Inorganic pyrophosphate | |

| 5'-Phosphorothioate analogs | Reaction of activated nucleotide | Nucleotide imidazolide, Thiophosphate salt, ZnCl2 | researchgate.net |

Altering the ribofuranose ring of 3-isoadenosine is a critical strategy for developing novel nucleoside analogs. The synthesis of 2'-deoxy-3-isoadenosine and its dinucleotides has been reported, requiring mild protection and deprotection methodologies to circumvent the facile hydrolytic cleavage of the N3-C1' glycosidic bond, which is a key challenge with deoxy-3-isoadenosine derivatives.

A more profound modification is the synthesis of 2',3'-dideoxy-3-isoadenosine, a structural isomer of the anti-HIV compound 2',3'-dideoxyadenosine. lookchem.com The synthesis of such dideoxy analogs involves the use of a correspondingly modified sugar, a 2,3-dideoxyribose derivative, in the initial glycosylation step with adenine. These syntheses highlight the modularity of nucleoside analog construction, where modified sugars can be coupled with various bases to generate a wide spectrum of structurally diverse compounds. These modifications significantly impact the conformational properties of the nucleoside and its ability to be incorporated into nucleic acid chains.

Molecular Interactions and Biochemical Mechanisms of 3 Isoadenosine 5 Phosphate

Template-Directed Oligomerization of 3-Isoadenosine (B78809) 5'-phosphate

The template-directed oligomerization of activated nucleotides is a cornerstone of research into prebiotic chemical evolution, as it provides a non-enzymatic pathway for the formation of nucleic acid polymers. Studies on an activated derivative of 3-isoadenosine 5'-phosphate, specifically the 5'-phosphorimidazolide (ImpA), have been particularly revealing.

In seminal research, the oligomerization of the phosphorimidazolide of 3-isoadenosine was studied using polyuridylic acid (poly(U)) as a template. nih.gov This process was found to be notably more efficient than the corresponding reaction with the standard adenosine-5'-phosphorimidazolide. nih.gov The base pairing between 3-isoadenosine and the poly(U) template is proposed to be of the Hoogsteen type, which involves the 6-amino group and the N7 position of the 3-isoadenosine base, rather than the typical Watson-Crick pairing. nih.gov This alternative pairing geometry is a critical factor in the efficiency and outcome of the oligomerization reaction.

Furthermore, the regioselectivity of the phosphodiester bond formation is significantly altered. While the oligomerization of adenosine-5'-phosphorimidazolide on a poly(U) template predominantly yields 2',5'-linked phosphodiester bonds, the reaction with 3-isoadenosine-5'-phosphorimidazolide produces primarily 3',5'-linked oligomers. nih.gov This shift towards the 3',5'-linkages that characterize contemporary nucleic acids is a key finding.

| Activated Monomer | Template | Primary Linkage Type | Relative Efficiency | Proposed Base Pairing |

|---|---|---|---|---|

| 3-Isoadenosine 5'-phosphorimidazolide | poly(U) | 3',5'-phosphodiester nih.gov | Higher nih.gov | Hoogsteen nih.gov |

| Adenosine (B11128) 5'-phosphorimidazolide | poly(U) | 2',5'-phosphodiester nih.gov | Lower nih.gov | Watson-Crick |

The formation of oligonucleotides from mononucleotides in the absence of enzymes is a critical step in theories concerning the origin of life. The oligomerization of this compound exemplifies such a non-enzymatic pathway. The process typically involves a chemically activated nucleotide, such as a phosphorimidazolide, which can react with the hydroxyl group of another nucleotide. nih.gov

The reaction is directed by a polynucleotide template, which aligns the monomers through base pairing to facilitate the formation of phosphodiester bonds. nih.gov The efficiency and regioselectivity of this condensation can be influenced by several factors, including the nature of the activated group and the specific geometry of the base-pairing complex. nih.gov In the case of 3-isoadenosine, its propensity to form Hoogsteen base pairs with a poly(U) template appears to create a more favorable orientation for the formation of 3',5'-phosphodiester linkages compared to the Watson-Crick pairing of adenosine. nih.govnih.gov

The findings from the template-directed oligomerization of this compound have significant implications for understanding prebiotic chemical evolution and the "RNA world" hypothesis. uni-muenchen.denih.gov The RNA world theory posits that RNA, or a similar polymer, was the primary genetic and catalytic molecule before the advent of DNA and proteins. A major challenge for this hypothesis is explaining how the first RNA polymers formed non-enzymatically and with the correct 3',5'-phosphodiester linkages.

The efficient, template-directed synthesis of predominantly 3',5'-linked oligomers from this compound provides a plausible model for this process. nih.gov It demonstrates that non-canonical bases might have played a role in the early stages of life by facilitating the formation of polymers with structures similar to modern RNA. The enhanced efficiency compared to adenosine suggests that alternative nucleosides could have offered advantages in a prebiotic environment, potentially serving as intermediate steps in the evolution of the current genetic system. nih.govnih.gov

Interactions with Nucleic Acid Modifying Enzymes

For a non-canonical nucleotide to be integrated into or processed within a biological system, it must be recognized by various nucleic acid modifying enzymes. The interaction of this compound with these enzymes is dictated by the specific structural requirements of each enzyme's active site. For enzymatic reactions like polymerization, the monomer must typically be in its triphosphate form (e.g., 3-iso-ATP). wikipedia.org

DNA and RNA polymerases catalyze the synthesis of nucleic acids by adding nucleotides to a growing chain, using a DNA or RNA template. wikipedia.org The selection of the correct nucleotide is based on its ability to form a proper Watson-Crick base pair with the template strand within the enzyme's active site.

While direct studies on the incorporation of 3-isoadenosine 5'-triphosphate by polymerases are not extensively documented, research on other non-standard base pairs, such as isoguanosine (B3425122) (iso-G) and isocytidine (B125971) (iso-C), provides valuable insights. scispace.com Studies have shown that enzymes like the Klenow fragment of DNA polymerase I and T7 RNA polymerase can incorporate iso-G opposite iso-C in a template. scispace.comoup.com This demonstrates that some polymerases have the flexibility to accept substrates with alternative hydrogen bonding patterns. Given that 3-isoadenosine forms a Hoogsteen pair with uracil/thymine (B56734), it is plausible that certain polymerases could recognize this structure and incorporate 3-isoadenosine triphosphate, although the efficiency and fidelity of such a reaction would require empirical verification.

DNA and RNA ligases are essential enzymes that join breaks in the phosphodiester backbone of nucleic acids. thermofisher.com The typical reaction mechanism involves the formation of a phosphodiester bond between a 5'-phosphate and a 3'-hydroxyl group at a nick in duplex DNA or RNA. nih.govthermofisher.com The enzyme requires the termini to be juxtaposed in a suitable helical conformation for catalysis to occur.

There is no direct evidence in the available literature describing the effect of a 3-isoadenosine residue on ligase-mediated reactions. However, one can infer potential outcomes based on the enzyme's mechanism. If an oligonucleotide containing a 3-isoadenosine residue at the ligation junction maintains a standard helical structure and presents the required 5'-phosphate and 3'-hydroxyl termini correctly, a ligase might be able to seal the nick. Conversely, if the alternative Hoogsteen base pairing of 3-isoadenosine distorts the local helix geometry, it could hinder the ligase's ability to bind the substrate and catalyze the reaction.

Nucleases are enzymes that degrade nucleic acids by cleaving phosphodiester bonds. diva-portal.org Exonucleases cleave nucleotides one at a time from the end (either 3' or 5') of a polynucleotide chain. neb.com Their activity can be sensitive to the structure of the substrate, including the presence of modified bases or non-standard linkages.

Cellular and Molecular Biological Implications of 3 Isoadenosine 5 Phosphate

Incorporation into Nucleic Acid Structures (RNA and DNA)

The replacement of adenosine (B11128) with 3-isoadenosine (B78809) disrupts the canonical Watson-Crick base pairing with thymine (B56734) (in DNA) or uridine (B1682114) (in RNA). The altered placement of hydrogen bond donors and acceptors on the base would prevent the formation of the standard A-T/U base pair. This would likely lead to a destabilization of the duplex at the site of incorporation.

Research on the related isomer, isoguanosine (B3425122) (iG), which forms a stable base pair with isocytidine (B125971) (iC), has shown that such alternative pairing can stabilize RNA duplexes in a sequence-dependent manner. However, in the absence of a complementary isomeric base, 3-isoadenosine would act as a structural disruptor. Studies on 3-deazaadenosine, which removes the N3 hydrogen bond acceptor, have demonstrated a decrease in the thermodynamic stability of base pairing. nih.gov This suggests that modifications to the purine (B94841) N3 position, as is the case in 3-isoadenosine, can have a significant negative impact on duplex stability. The presence of 3-isoadenosine could lead to a localized "breathing" or opening of the duplex, making the region more accessible to intercalating agents or DNA/RNA binding proteins.

In higher-order structures like triplexes or G-quadruplexes, the incorporation of 3-isoadenosine would also be disruptive. The formation of these structures relies on specific Hoogsteen or reverse-Hoogsteen hydrogen bonds, which would be altered by the isomeric arrangement of 3-isoadenosine. For instance, the stability of a DNA triple helix is highly dependent on the base triplet composition, and the introduction of a non-canonical base can disrupt its formation.

| Modification | Effect on Duplex Stability | Structural Consequence |

| 3-Isoadenosine incorporation | Likely destabilizing | Disruption of Watson-Crick pairing |

| Isoguanosine-Isocytidine pair | Stabilizing | Formation of a stable, alternative base pair |

| 3-Deazaadenosine incorporation | Destabilizing | Loss of a hydrogen bond acceptor in the minor groove |

The fundamental 5' to 3' polarity of a nucleic acid strand is determined by the phosphodiester backbone and is not directly altered by a modification to the nucleobase. youtube.comyoutube.com The sugar-phosphate backbone remains intact when 3-isoadenosine 5'-phosphate is incorporated by a polymerase.

Functional Consequences at the Molecular Level

The structural changes induced by 3-isoadenosine incorporation have significant functional consequences, affecting key cellular processes such as gene expression and the assembly of macromolecular complexes.

During transcription, RNA polymerase reads the DNA template and synthesizes a complementary RNA strand. The presence of 3-isoadenosine in the DNA template could stall or terminate transcription. The active site of RNA polymerase is highly specific for the geometry of standard Watson-Crick base pairs. A mismatched or structurally perturbed site could be recognized as damage or a block, leading to the dissociation of the polymerase.

If 3-isoadenosine is incorporated into the nascent RNA transcript, it could have several downstream effects on RNA processing. For example, the process of splicing, where introns are removed from pre-mRNA, is guided by specific RNA sequences and structures that are recognized by the spliceosome. youtube.com A 3-isoadenosine residue within a splice site or an exonic/intronic splicing enhancer or silencer could disrupt the secondary structure of the pre-mRNA, leading to aberrant splicing. This could result in exon skipping, intron retention, or the use of cryptic splice sites, ultimately leading to the production of non-functional or altered proteins.

| Process | Potential Effect of 3-Isoadenosine Incorporation | Molecular Consequence |

| Transcription | Stalling or termination of RNA polymerase | Truncated or no RNA transcript |

| RNA Splicing | Altered splice site recognition | Aberrant mRNA isoforms |

| Translation | Ribosomal pausing or frameshifting | Truncated or altered protein product |

Ribonucleoprotein (RNP) complexes are essential for a multitude of cellular functions, and their assembly is critically dependent on specific RNA-protein interactions. These interactions are governed by both the sequence and the three-dimensional structure of the RNA molecule. The incorporation of 3-isoadenosine can alter the local RNA structure, which in turn can affect the binding of proteins.

For instance, the assembly of the spliceosome involves the sequential binding of small nuclear ribonucleoproteins (snRNPs) to the pre-mRNA. nih.gov A structural change in the pre-mRNA caused by 3-isoadenosine could inhibit the binding of a key snRNP, thereby stalling or preventing the assembly of a functional spliceosome. Similarly, the ribosome is a large RNP complex that relies on the correct structure of mRNA for efficient translation. A 3-isoadenosine-induced structural anomaly in the mRNA could lead to ribosomal pausing, frameshifting, or premature termination of translation.

Role as a Mechanistic Probe in Biochemical Pathways

Modified nucleotides are invaluable tools for elucidating the mechanisms of biochemical pathways. This compound, with its unique structural properties, can be employed as a mechanistic probe to investigate processes involving nucleic acids.

By strategically incorporating 3-isoadenosine into a DNA or RNA substrate, researchers can study the structural requirements of enzymes that process nucleic acids. For example, its effect on the activity of DNA and RNA polymerases, nucleases, and ligases can provide insights into how these enzymes recognize and are affected by non-canonical structures. The ability of a DNA repair enzyme to recognize and excise 3-isoadenosine could reveal details about the enzyme's substrate specificity and mechanism.

Advanced Characterization and Analytical Methodologies for 3 Isoadenosine 5 Phosphate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the three-dimensional structure and electronic properties of 3-Isoadenosine (B78809) 5'-phosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state conformation of nucleotides. For 3-Isoadenosine 5'-phosphate, both ¹H and ³¹P NMR are particularly informative.

¹H NMR provides information on the conformation of the ribose sugar ring (pucker) and the orientation of the isoadenine base relative to the sugar (syn- or anti-conformation). The chemical shifts of the ribose protons (H1', H2', H3', H4', and H5') and the coupling constants between them are sensitive to the sugar pucker. The syn-anti equilibrium of the glycosidic bond can be investigated by observing nuclear Overhauser effects (NOEs) between the base protons and the sugar protons.

³¹P NMR is a direct and effective method for characterizing the phosphate (B84403) group. trilinkbiotech.com The chemical shift of the phosphorus atom in the 5'-phosphate group is sensitive to its chemical environment, including pH and coordination with metal ions. nih.gov In 5'-mononucleotides, the secondary phosphate ionization typically has a pKa value in the range of 6.25-6.30. nih.gov The ³¹P NMR spectrum of a 5'-monophosphate like this compound is expected to show a single resonance, which can be a triplet in the absence of proton decoupling due to coupling with the two H5' protons. aiinmr.com

| Nucleus | Typical Chemical Shift Range (ppm) for Adenosine (B11128) 5'-phosphate | Information Gained |

| ¹H (H8) | ~8.4 | Base conformation |

| ¹H (H2) | ~8.1 | Base conformation |

| ¹H (H1') | ~6.0 | Sugar pucker, syn/anti conformation |

| ³¹P | ~3.5 | Phosphate group environment, ionization state |

This table presents typical chemical shift values for the related compound Adenosine 5'-phosphate to illustrate the expected regions for this compound signals.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and assessing its purity. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleotides, as it allows for the generation of intact molecular ions with minimal fragmentation. nih.gov

High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For purity assessment, MS can detect and identify impurities, even at low levels.

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. In negative-ion mode, the fragmentation of nucleoside 5'-monophosphates typically yields characteristic ions corresponding to the nucleobase, the phosphoribose moiety, and the phosphate group. nih.gov The fragmentation pattern of this compound would be expected to be distinct from its isomer, adenosine 5'-monophosphate, allowing for their differentiation.

| Fragment Ion | Description | Typical m/z for AMP |

| [M-H]⁻ | Molecular ion | 346.05 |

| [B]⁻ | Nucleobase fragment | 134.04 |

| [RbP]⁻ | Phosphoribose fragment | Varies |

| [P]⁻ | Phosphate-derived fragments | 79.96 (PO₃⁻), 96.96 (H₂PO₄⁻) |

This table shows the expected fragmentation of the related compound Adenosine 5'-monophosphate (AMP) in negative-ion mode ESI-MS/MS, illustrating the types of fragments that would be analyzed for this compound.

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in the solid state. wikipedia.org While obtaining a crystal structure of this compound alone is valuable, crystallizing it in a complex with a macromolecule, such as a protein or enzyme, provides critical insights into its biological interactions.

This technique can reveal the precise binding mode of this compound within the active site of a protein, including the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex. This information is invaluable for understanding the molecular basis of its biological activity and for structure-based drug design. The process involves obtaining high-quality crystals of the complex and then diffracting X-rays through them to generate a diffraction pattern, which is then used to calculate an electron density map and build an atomic model of the complex. helixchrom.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, its purification, and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purification of nucleotides. ucl.ac.uk For a polar and charged molecule like this compound, reversed-phase ion-pair chromatography is a common and effective approach.

In this method, a nonpolar stationary phase (e.g., C18) is used with an aqueous mobile phase containing an ion-pairing agent, such as tetrabutylammonium. The ion-pairing agent forms a neutral complex with the negatively charged phosphate group, allowing for its retention on the reversed-phase column. Separation from other components, including its isomer adenosine 5'-monophosphate, can be achieved by optimizing the mobile phase composition, pH, and gradient. longdom.org

Quantification is typically performed using a UV detector, as the isoadenine base has a strong absorbance in the UV region (around 260 nm). A calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in a sample. An HPLC method developed for the quantitation of the related compound 3'-phosphoadenosine 5'-phosphate demonstrated linearity over a range of 0.1-20 μM with a run time of less than 10 minutes. nih.gov

| Parameter | Typical Condition for Adenosine Phosphate Separation |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate, pH 6.0 |

| Mobile Phase B | Mobile Phase A with an ion-pairing agent (e.g., 4 mM Tetrabutylammonium) and organic modifier (e.g., 20% Methanol) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

This table outlines a representative set of HPLC conditions for the separation of adenosine phosphates, which could be adapted for this compound.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like nucleotides. wikipedia.org In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. libretexts.org

For anions like this compound, the separation can be carried out in a fused silica (B1680970) capillary with a buffer system that controls the electroosmotic flow. The high efficiency of CE allows for the separation of closely related compounds, such as isomers, with excellent resolution. nih.gov Detection is often performed by UV-Vis spectrophotometry. CE offers advantages of high speed, minimal sample consumption, and low solvent usage compared to traditional HPLC methods. scielo.br

Radiochemical Labeling and Tracing Techniques for Metabolic Studies

Radiochemical labeling is a fundamental technique for tracing the metabolic fate of this compound within biological systems. This approach involves the incorporation of a radioactive isotope into the molecule, allowing for its detection and quantification in various tissues and metabolic fractions. The choice of isotope and labeling position is critical for designing meaningful metabolic studies.

Isotope Selection and Labeling Strategies

The most common isotopes for labeling nucleotides and their analogs are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). Phosphorus-32 (³²P) is another viable option, particularly for labeling the phosphate group.

Tritium (³H) Labeling: Tritium is often introduced into the purine (B94841) ring or the ribose sugar of adenosine analogs. While ³H-labeling can be cost-effective and result in high specific activity, the stability of the label is a crucial consideration, as hydrogen exchange reactions can potentially occur.

Carbon-14 (¹⁴C) Labeling: ¹⁴C is typically incorporated into the carbon skeleton of the purine ring. This method generally provides a more stable label than tritium, minimizing the risk of isotope loss during metabolic processes. The synthesis of ¹⁴C-labeled compounds is often more complex than that of their ³H-counterparts.

Phosphorus-32 (³²P) Labeling: The 5'-phosphate group of this compound can be labeled with ³²P. This is particularly useful for tracking the intact molecule and its phosphorylated metabolites. However, the short half-life of ³²P (14.3 days) necessitates that experiments be conducted within a limited timeframe.

The synthesis of radiolabeled this compound can be achieved through chemical or enzymatic methods. Chemical synthesis offers versatility in the placement of the radiolabel, while enzymatic synthesis, for instance using a specific kinase and a radiolabeled phosphate donor like [γ-³²P]ATP, can be highly efficient for phosphorylating a precursor molecule.

Metabolic Tracing Studies

Once the radiolabeled this compound is prepared, it can be introduced into in vitro or in vivo systems to study its absorption, distribution, metabolism, and excretion (ADME). Following administration, biological samples (e.g., blood, urine, feces, and tissues) are collected at various time points. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection are then employed to separate and quantify the parent compound and its metabolites.

Illustrative Research Findings

While specific metabolic data for this compound is not extensively available in public literature, studies on analogous compounds like N6-benzyladenosine-5'-phosphate provide a framework for potential metabolic pathways. For instance, a study on the metabolic fate of (¹⁴C-8)-N6-benzyladenosine-5'-phosphate in rats revealed that a significant portion of the radioactivity was recovered in the urine. The identified metabolites included the dephosphorylated nucleoside (N6-benzyladenosine), as well as products of N-debenzylation and subsequent conversion to adenine (B156593) and uric acid. This suggests that this compound could undergo similar metabolic transformations, including dephosphorylation and modifications to the purine ring.

Data Table: Potential Metabolites of Radiolabeled this compound

| Potential Metabolite | Metabolic Process | Potential Analytical Detection Method |

|---|---|---|

| 3-Isoadenosine | Dephosphorylation | HPLC with UV and/or Radiometric Detection |

| 3-Isoadenine | Cleavage of the glycosidic bond | HPLC, Mass Spectrometry |

| Hypoxanthine | Deamination | HPLC, Mass Spectrometry |

| Uric Acid | Oxidation | HPLC, Mass Spectrometry |

Biochemical Assay Development and Validation for Enzymatic Studies

Biochemical assays are essential for identifying and characterizing enzymes that interact with this compound, such as kinases that may phosphorylate it further or phosphodiesterases that might hydrolyze the phosphomonoester bond. The development and validation of these assays are critical for ensuring the reliability and reproducibility of experimental results.

Principles of Assay Development

The design of a biochemical assay for an enzyme that metabolizes this compound depends on the nature of the enzymatic reaction. Key considerations include the selection of an appropriate substrate, a method for detecting product formation or substrate consumption, and optimization of reaction conditions (e.g., pH, temperature, and cofactor concentrations).

Several assay formats can be adapted for studying enzymes that interact with this compound:

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength resulting from the enzymatic reaction. For example, a coupled enzyme assay can be designed where the product of the primary reaction is a substrate for a secondary enzyme that produces a chromogenic product.

Radiometric Assays: These highly sensitive assays utilize a radiolabeled substrate. The reaction is stopped after a specific time, and the radiolabeled product is separated from the unreacted substrate, often by chromatography. The amount of product is then quantified by scintillation counting.

HPLC-Based Assays: High-performance liquid chromatography can be used to separate the substrate from the product(s) of the enzymatic reaction. The concentration of each component is then determined by detecting their absorbance at a specific wavelength (e.g., 260 nm for purine-containing compounds). This method is particularly useful for monitoring multiple reaction products simultaneously.

Fluorescence-Based Assays: These assays involve a change in fluorescence intensity or polarization upon enzymatic conversion of the substrate. For instance, a phosphate sensor can be used to detect the release of inorganic phosphate in real-time.

Assay Validation

Once an assay is developed, it must be rigorously validated to ensure its performance characteristics meet the required standards. Key validation parameters include:

Linearity: The assay should demonstrate a linear relationship between the signal and the concentration of the product or the enzyme over a defined range.

Precision: This refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (%CV). Both intra-assay (within the same run) and inter-assay (between different runs) precision should be determined.

Accuracy: This is the closeness of the measured value to the true value. It can be assessed by spike-recovery experiments, where a known amount of analyte is added to a sample and the recovery is calculated.

Sensitivity: The lower limit of detection (LOD) and the lower limit of quantification (LOQ) of the assay should be established.

Specificity: The assay should be specific for the intended analyte and not be influenced by other components in the sample matrix.

Data Table: Comparison of Assay Methods for Enzymatic Studies of this compound

| Assay Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometric | Measures change in absorbance | Simple, cost-effective, continuous monitoring | May lack sensitivity, potential for interference |

| Radiometric | Uses radiolabeled substrate | High sensitivity and specificity | Requires handling of radioactive materials |

| HPLC-Based | Separation and quantification of substrate/product | High resolution, can monitor multiple products | Requires specialized equipment, lower throughput |

| Fluorescence-Based | Measures change in fluorescence | High sensitivity, suitable for high-throughput screening | Potential for compound interference (autofluorescence) |

Computational and Theoretical Studies of 3 Isoadenosine 5 Phosphate

Molecular Dynamics Simulations and Conformational Analysis

No specific studies employing molecular dynamics (MD) simulations to analyze the conformational landscape of 3-Isoadenosine (B78809) 5'-phosphate were found. While MD simulations are a standard method for exploring the flexibility, solvent interactions, and stable conformations of nucleotides and their analogs, published research applying this technique to 3-Isoadenosine 5'-phosphate is not available.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

There is no available research detailing the use of quantum mechanical (QM) calculations to investigate the electronic structure or reactivity of this compound. Such studies would typically provide insights into orbital energies, charge distribution, electrostatic potential, and the molecule's susceptibility to nucleophilic or electrophilic attack, but this information has not been published for this specific compound.

Ligand Docking and Binding Energy Predictions for Macromolecular Targets

No literature was identified that describes ligand docking simulations or binding energy predictions for this compound with any specific macromolecular targets (e.g., enzymes, receptors). While related adenosine (B11128) compounds have been extensively studied as ligands for various proteins, docking studies involving the 3-isoadenosine isomer are not present in the available scientific record.

De Novo Design and Virtual Screening of this compound Analogs

A search for research on the de novo design of novel analogs based on the this compound scaffold, or the use of this compound in virtual screening campaigns to identify new bioactive molecules, yielded no results. These computational drug discovery techniques have not been publicly applied to this specific molecule.

Compound Names

Chemical Biology Applications and Research Tools Involving 3 Isoadenosine 5 Phosphate

Development of Chemical Probes for Investigating Biological Processes

The unique structural nature of 3-Isoadenosine (B78809) 5'-phosphate, an isomer of the canonical adenosine (B11128) 5'-monophosphate (AMP), positions it as a valuable scaffold for the development of chemical probes. While not a direct participant in core metabolic pathways, its altered N-glycosidic linkage (at the N3 position of the adenine (B156593) base instead of the N9 position) provides a basis for designing probes that can explore the specificity and dynamics of nucleotide-binding proteins and enzymes. The synthesis of analogs of related compounds, such as 3'-phosphoadenosine 5'-phosphosulfate (PAPS), demonstrates that the adenosine scaffold can be chemically modified to introduce specific functionalities. google.comgoogle.com This principle can be extended to 3-isoadenosine 5'-phosphate to create tailored molecular tools.

The development of such probes would involve the attachment of reporter groups, such as fluorophores, biotin, or photo-crosslinkers, to the this compound molecule. These modifications would allow researchers to track the molecule's interactions within a cellular context, identify binding partners, and probe the active sites of enzymes. For example, a fluorescently labeled version could be used in fluorescence polarization assays to study the binding affinity of proteins that may fortuitously recognize this non-canonical nucleotide. Furthermore, analogs of nucleoside triphosphates with modifications at the α-phosphate position, such as phosphorothioates or boranophosphates, are well-established tools in molecular biology, often used to investigate the mechanisms of polymerases and nucleases due to their altered chemical properties and resistance to enzymatic cleavage. mdpi.com A similar strategy could be applied to create a non-hydrolyzable triphosphate version of 3-isoadenosine, which could act as an inhibitor in studies of ATP-dependent enzymes.

The table below outlines potential modifications to this compound for its development into a chemical probe.

| Modification Type | Functional Group Attached | Potential Application | Example Principle |

| Fluorescence Labeling | Fluorophore (e.g., Fluorescein, Rhodamine) | Tracking intracellular localization; Binding affinity studies | Fluorescence Microscopy, Fluorescence Polarization |

| Affinity Tagging | Biotin | Identification and purification of binding proteins | Pulldown assays, Western Blotting |

| Photo-crosslinking | Azide or Benzophenone group | Covalently linking the probe to its binding partner for identification | Photoaffinity Labeling, Mass Spectrometry |

| Nuclease Resistance | α-thiophosphate (in triphosphate form) | Probing enzyme active sites; Inhibiting ATP-dependent processes | Kinetic studies of polymerases and kinases |

Utility in Synthetic Biology and Nucleic Acid Engineering

Synthetic biology aims to create novel biological systems and expand the functionalities of existing ones. A key area of research is the development of Artificially Expanded Genetic Information Systems (AEGIS), which utilize non-canonical nucleobases to create new genetic alphabets beyond the standard A, T, C, and G. nih.govresearchgate.net In this context, this compound and its corresponding triphosphate (3-isoATP) represent potential building blocks for creating synthetic nucleic acids with novel properties. The altered geometry of the N-glycosidic bond in 3-isoadenosine could lead to different base-pairing rules and altered helical structures in synthetic DNA or RNA, opening avenues for new functions and information storage capabilities.

A significant challenge in incorporating unnatural nucleotides into living systems is ensuring their metabolic processing, specifically their conversion into the triphosphate form required by polymerases. nih.gov Natural cellular kinases are often highly specific to their canonical substrates. However, research has shown that enzymes like polyphosphate kinases can be recruited and engineered to phosphorylate non-standard nucleosides, providing a potential pathway to generate 3-isoATP in vitro or in vivo. nih.govresearchgate.net This enzymatic synthesis is crucial for making these synthetic components economically and practically available for nucleic acid engineering applications. nih.gov The creation of synthetic DNA or RNA polymers incorporating 3-isoadenosine would be catalyzed by DNA or RNA polymerases, which covalently link the α-phosphate of an incoming nucleoside triphosphate to the 3'-hydroxyl group of the growing chain. wikipedia.org

The following table summarizes the key enzymatic steps required for the potential integration of 3-isoadenosine into a synthetic biological pathway.

| Step | Enzyme Class | Substrate | Product | Challenge/Consideration |

| 1. Monophosphorylation | Nucleoside Kinase | 3-Isoadenosine | This compound | Requires an engineered or promiscuous kinase that accepts the non-canonical nucleoside. |

| 2. Diphosphorylation | Nucleoside Monophosphate (NMP) Kinase | This compound | 3-Isoadenosine 5'-diphosphate | Enzyme must tolerate the altered base structure. |

| 3. Triphosphorylation | Nucleoside Diphosphate (B83284) (NDP) Kinase or Polyphosphate Kinase | 3-Isoadenosine 5'-diphosphate | 3-Isoadenosine 5'-triphosphate (3-isoATP) | Polyphosphate kinases have shown promise for non-standard substrates. nih.gov |

| 4. Polymerization | DNA/RNA Polymerase | 3-Isoadenosine 5'-triphosphate | Synthetic Nucleic Acid | The polymerase must be able to accept and incorporate the unnatural triphosphate into a growing chain. |

Contributions to Fundamental Understanding of Nucleotide Recognition and Dynamics

The study of this compound provides valuable insights into the principles of molecular recognition by nucleotide-binding proteins and enzymes. The high fidelity of biological processes like DNA replication, transcription, and RNA decay relies on the precise recognition of canonical nucleotide structures. nih.gov Enzymes that process nucleic acids often have highly specialized active sites that recognize not only the phosphate (B84403) group but also the specific geometry of the base and the sugar.

For instance, the 5'-3' exoribonuclease Xrn1, which is crucial for eukaryotic mRNA decay, has a highly basic pocket that specifically recognizes the 5'-monophosphate of its RNA substrates. nih.gov This recognition is coupled with interactions that stack the first few bases of the RNA strand, ensuring processive degradation. nih.gov The introduction of this compound, with its ribose attached at the N3 position, would drastically alter the spatial orientation of the sugar-phosphate backbone relative to the adenine base. This altered geometry would likely prevent proper docking into the Xrn1 active site, rendering an RNA strand with a 5'-terminal 3-isoadenosine resistant to degradation by this enzyme. By serving as a poor substrate or a competitive inhibitor, this compound can be used to probe the steric and electronic requirements of such enzyme active sites, thereby illuminating the structural basis for their specificity.

A direct comparison of the structural features of the canonical adenosine 5'-phosphate (AMP) and its isomer highlights the significant differences that impact molecular recognition.

| Structural Feature | Adenosine 5'-phosphate (AMP) | This compound | Implication for Molecular Recognition |

| N-Glycosidic Bond | Between the N9 of adenine and the C1' of ribose. | Between the N3 of adenine and the C1' of ribose. | Alters the overall shape and the presentation of hydrogen bond donors/acceptors on the base relative to the backbone. |

| Base Orientation | The sugar-phosphate backbone extends from the five-membered ring side of the purine (B94841). | The sugar-phosphate backbone extends from the six-membered ring side of the purine. | Drastically changes the molecule's fit in constrained enzyme active sites. |

| Conformational Freedom | Rotation around the N9-C1' bond is a key dynamic feature. | The different linkage point alters the preferred rotational conformations and overall flexibility. | Affects the ability of the molecule to adopt the precise conformation required for binding and catalysis. |

| Interaction with Proteins | Specific hydrogen bonds and stacking interactions are formed with residues that have evolved to recognize the canonical N9 linkage. | The altered geometry would lead to steric clashes or the loss of critical interactions with proteins evolved for AMP. | Explains why this compound is not a substrate for most enzymes that process AMP. |

Relevance in Prebiotic Chemistry and Origins of Life Research

In the context of the origins of life and the "RNA world" hypothesis, the synthesis of ribonucleotides from simple precursors under plausible prebiotic conditions is a fundamental question. ucl.ac.uk Non-enzymatic chemical reactions on the early Earth would have lacked the high specificity of modern biological systems, likely producing a heterogeneous mixture of products and isomers. The formation of the correct N9-glycosidic bond for purines (like adenine) and the regioselective phosphorylation of the 5'-hydroxyl group of the ribose are significant chemical hurdles. youtube.com

It is highly probable that prebiotic synthesis pathways would have generated not only the canonical adenosine but also various isomers, including 3-isoadenosine. The phosphorylation of these nucleoside mixtures by prebiotically plausible phosphorylating agents, such as diamidophosphate (DAP) or trimetaphosphate, would have similarly led to a variety of phosphorylated products, including this compound. scitechdaily.comfrontiersin.org Therefore, this compound is relevant to origins-of-life research as a likely component of the prebiotic inventory of nucleotides.

The study of such non-canonical nucleotides is crucial for understanding the selection pressures that may have led to the emergence of the specific set of molecules used by life today. The eventual selection of N9-linked purine nucleotides for RNA may have been due to their superior properties in forming stable, replicable polymers. By studying the chemical properties of isomers like this compound and their ability (or inability) to be incorporated into RNA-like polymers, researchers can formulate hypotheses about the molecular evolution and chemical refinement that occurred before the first life forms emerged. The presence of phosphate is considered critical in these scenarios, not just as a structural component, but also as a catalyst and pH buffer that could have guided the selective synthesis of key biomolecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Isoadenosine 5'-phosphate, and what are their efficiency benchmarks?

- Methodological Answer : this compound can be synthesized via phosphorylation of adenosine analogs using nucleoside 5′-H-phosphonate monoesters. For example, nucleoside 5′-diphosphates are synthesized through stepwise phosphorylation with POCl₃ in trimethyl phosphate, followed by hydrolysis and purification via ion-exchange chromatography . Efficiency is quantified by yield (typically 60–85%) and purity (≥96% by HPLC), with critical steps requiring anhydrous conditions to prevent side reactions.

Q. How can researchers quantify this compound in enzymatic assays, and what are common interference factors?

- Methodological Answer : Quantification often employs hydrophilic interaction liquid chromatography (HILIC) coupled with UV detection (λ = 260 nm) or mass spectrometry. Interference from co-eluting nucleotides (e.g., ATP, ADP) is mitigated using ion-pairing reagents or gradient elution . Enzyme activity assays (e.g., phosphatase or kinase studies) require calibration with synthetic standards and controls for endogenous phosphate contaminants .

Q. What storage conditions optimize the stability of this compound in laboratory settings?

- Methodological Answer : Lyophilized this compound should be stored at −70°C in desiccated, light-protected vials. Aqueous solutions (pH 6.5–7.5) are stable for ≤48 hours at 4°C but degrade rapidly at room temperature due to hydrolysis. Stability is verified via periodic NMR (31P) or HPLC analysis .

Advanced Research Questions

Q. How do conflicting data arise in measuring this compound concentrations across different analytical methods?

- Methodological Answer : Discrepancies occur due to methodological biases. For instance, colorimetric assays (e.g., molybdenum blue) overestimate concentrations by detecting free phosphate from degraded byproducts, whereas HILIC-MS/MS provides specificity but requires rigorous matrix calibration. A 2016 study noted that filtered samples in SRP (soluble reactive phosphorus) assays may release particulate-bound phosphate, inflating values by 20–40% . Cross-validation using enzymatic recycling assays (e.g., luciferase-based ATP detection) is recommended .

Q. What mechanistic insights exist regarding this compound's role in sulfur metabolism, and how can its enzyme interactions be probed?

- Methodological Answer : this compound is structurally analogous to 3′-phosphoadenosine 5′-phosphosulfate (PAPS), a cofactor in sulfotransferase reactions. Competitive inhibition assays using PAPS-dependent enzymes (e.g., aryl sulfotransferase) reveal binding affinity (Ki values). Isotopic labeling (³⁵S) and X-ray crystallography further map active-site interactions . Mutagenesis studies on conserved lysine residues in sulfotransferases highlight steric clashes with the iso-adenosine moiety .

Q. How can researchers resolve contradictions in reported phosphorylation kinetics of this compound in kinase studies?

- Methodological Answer : Disparities in kinetic parameters (e.g., Km, Vmax) often stem from assay conditions. For example, Mg²⁺ concentration (1–10 mM) modulates enzyme affinity, while ADP contamination (from ATP hydrolysis) artificially elevates apparent Km. Use of ATP-regeneration systems (e.g., creatine phosphate/creatine kinase) maintains substrate integrity. Real-time monitoring via stopped-flow spectroscopy reduces endpoint assay artifacts .

Methodological Notes

- Synthesis : Prioritize anhydrous solvents (trimethyl phosphate) and inert atmospheres to prevent hydrolysis .

- Detection : Combine HILIC with tandem MS for specificity in complex matrices .

- Enzymatic Assays : Include negative controls (heat-inactivated enzymes) to account for non-enzymatic phosphate release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.